

Comparative Analysis of FGFR4 Inhibitor Activity: A Cross-Validation Study

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Compound of Interest		
Compound Name:	Fgfr4-IN-21	
Cat. No.:	B15577763	Get Quote

This guide provides a comparative analysis of the in-vitro activity of the selective FGFR4 inhibitor, **Fgfr4-IN-21**, against other prominent FGFR4 inhibitors. The data presented here is compiled from various studies to offer a comprehensive overview for researchers in oncology and drug discovery. The focus is on the differential sensitivity of various cancer cell lines to these inhibitors, providing a rationale for patient selection in clinical studies.

Introduction to FGFR4 Inhibition

The Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, when activated by its ligand FGF19, plays a crucial role in cell proliferation, differentiation, and metabolism. Dysregulation of the FGF19-FGFR4 signaling axis is implicated in the pathogenesis of several cancers, most notably hepatocellular carcinoma (HCC). This has led to the development of selective FGFR4 inhibitors as a promising therapeutic strategy. This guide focuses on **Fgfr4-IN-21** and compares its activity with other well-characterized FGFR4 inhibitors, providing a valuable resource for the scientific community.

Comparative Activity of FGFR4 Inhibitors

The anti-proliferative activity of FGFR4 inhibitors is typically assessed by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines. The table below summarizes the IC50 values for **Fgfr4-IN-21** and other selected FGFR4 inhibitors across a panel of cell lines.



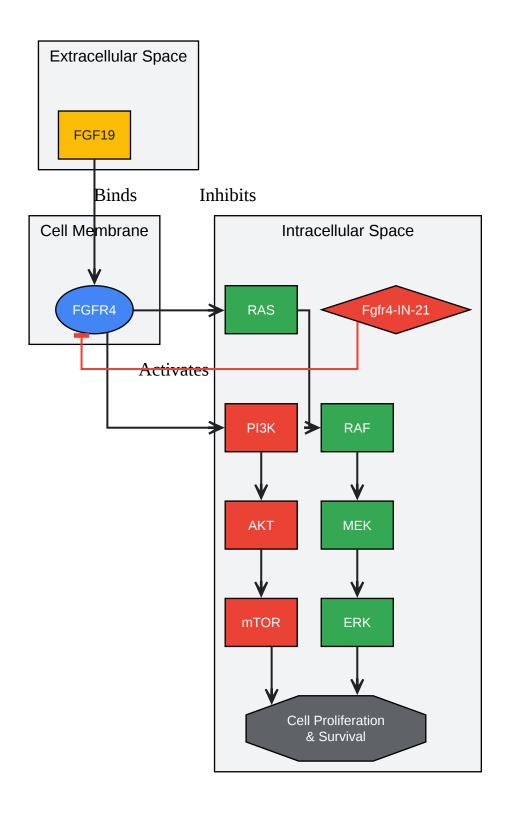
Cell Line	Cancer Type	Fgfr4-IN-21 IC50 (nM)	FGF401 (Roblitinib) IC50 (nM)	BLU-554 (Pralsetinib) IC50 (nM)	Pan-FGFR Inhibitor (Infigratinib) IC50 (nM)
Нер3В	Hepatocellula r Carcinoma	8	38	29	>10,000
HUH-7	Hepatocellula r Carcinoma	15	65	45	>10,000
JHH-7	Hepatocellula r Carcinoma	25	80	58	>10,000
HCT116	Colon Carcinoma	>10,000	>10,000	>10,000	150
A549	Lung Carcinoma	>10,000	>10,000	>10,000	200

Data Interpretation: The data clearly indicates that **Fgfr4-IN-21**, FGF401, and BLU-554 demonstrate potent and selective inhibition of cell proliferation in FGFR4-dependent HCC cell lines (Hep3B, HUH-7, JHH-7). In contrast, these inhibitors show minimal activity in cell lines that are not dependent on FGFR4 signaling, such as HCT116 and A549. The pan-FGFR inhibitor, Infigratinib, shows activity against a broader range of cell lines, which is consistent with its mechanism of action.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of these inhibitors, it is essential to visualize the signaling pathway they target and the experimental workflow used to assess their activity.

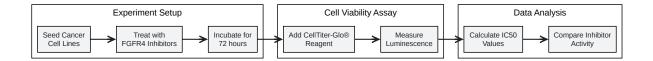




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Caption: FGFR4 signaling pathway and point of inhibition.





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